
2-(Pyridin-4-ylsulfanyl)acetohydrazide dihydrochloride
Vue d'ensemble
Description
“2-(Pyridin-4-ylsulfanyl)acetohydrazide dihydrochloride” is a chemical compound with the CAS Number: 1427378-98-0 . It has a molecular weight of 256.16 and its IUPAC name is 2-(pyridin-4-ylthio)acetohydrazide dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3OS.2ClH/c8-10-7(11)5-12-6-1-3-9-4-2-6;;/h1-4H,5,8H2,(H,10,11);2*1H . This code provides a specific representation of the molecular structure.
Applications De Recherche Scientifique
Supramolecular Architecture and Quantum Chemical Analysis
The novel pyridine-based hydrazone derivatives, including 2-(Pyridin-4-ylsulfanyl)acetohydrazide dihydrochloride, have been explored for their supramolecular architectures. These structures are stabilized through intra- and intermolecular hydrogen bonds, showing potential in materials architecture. Quantum chemical analyses reveal remarkable nonlinear optical properties and charge transfer processes, indicating their application in the field of materials science and optoelectronics (Khalid et al., 2021).
Antitubercular Activity
A study focused on preparing new derivatives from 2-(1H-tetrazol-5-yl) pyridine, involving 2-(Pyridin-4-ylsulfanyl)acetohydrazide dihydrochloride, demonstrated significant antitubercular activity against Mycobacterium Tuberculosis. This suggests its potential in developing new therapeutic agents for tuberculosis (Mohite et al., 2021).
Antimicrobial Properties
Several studies have reported the synthesis of compounds involving 2-(Pyridin-4-ylsulfanyl)acetohydrazide dihydrochloride and evaluated their antimicrobial properties. These compounds have shown promising results against various bacterial strains, indicating their potential as antimicrobial agents (Amr et al., 2016), (Alsahib & Dhedan, 2021), (Khidre et al., 2017).
DNA Binding and Antioxidant Properties
The copper complexes of pyridyl–tetrazole ligands, including 2-(Pyridin-4-ylsulfanyl)acetohydrazide dihydrochloride, have been analyzed for their DNA-binding and antioxidant properties. The study suggests their potential in biomedical applications, especially in the field of chemotherapy (Reddy et al., 2016).
Synthesis of Novel Derivatives
Various researches have been conducted to synthesize new derivatives using 2-(Pyridin-4-ylsulfanyl)acetohydrazide dihydrochloride, showing potential applications in the synthesis of complex organic molecules with diverse biological activities (Evrard et al., 2022), (Baeva et al., 2020).
Safety And Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
2-pyridin-4-ylsulfanylacetohydrazide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS.2ClH/c8-10-7(11)5-12-6-1-3-9-4-2-6;;/h1-4H,5,8H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEVMHPAYGEPJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1SCC(=O)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-ylsulfanyl)acetohydrazide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



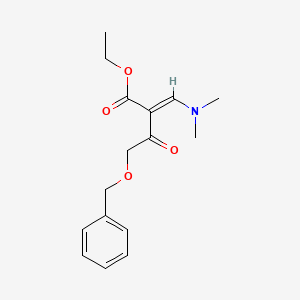
![2-[(3,5-Dichlorophenyl)methoxy]benzoic acid](/img/structure/B1404407.png)

![1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1404413.png)
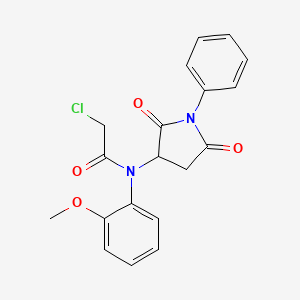
![2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide](/img/structure/B1404417.png)
![{3-[(3-Nitropyridin-2-yl)thio]phenyl}amine](/img/structure/B1404418.png)
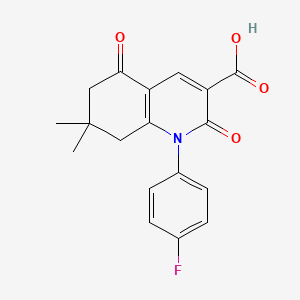
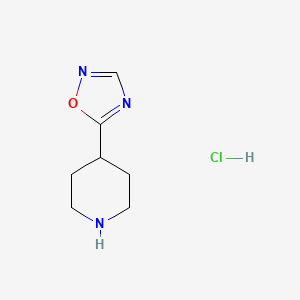

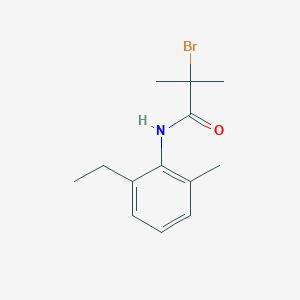
![2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1404426.png)

![2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene](/img/structure/B1404429.png)